molecular formula C14H10F6N2O B12526938 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile CAS No. 682345-07-9

2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile

Cat. No.: B12526938
CAS No.: 682345-07-9
M. Wt: 336.23 g/mol
InChI Key: KHPLELRKILMQJC-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, trifluoroacetyl, and trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a benzonitrile derivative. The trifluoroacetyl and trifluoromethyl groups are often introduced through electrophilic aromatic substitution reactions using reagents such as trifluoroacetic anhydride and trifluoromethyl iodide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purityThe process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroacetyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-1-yl)-6-(trifluoromethyl)pyridine: Similar in structure but with a pyridine core instead of benzonitrile.

    3-(Pyrrolidin-1-yl)-4-(trifluoromethyl)benzonitrile: Similar but lacks the trifluoroacetyl group.

Uniqueness

2-(Pyrrolidin-1-yl)-5-(trifluoroacetyl)-4-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoroacetyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

682345-07-9

Molecular Formula

C14H10F6N2O

Molecular Weight

336.23 g/mol

IUPAC Name

2-pyrrolidin-1-yl-5-(2,2,2-trifluoroacetyl)-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C14H10F6N2O/c15-13(16,17)10-6-11(22-3-1-2-4-22)8(7-21)5-9(10)12(23)14(18,19)20/h5-6H,1-4H2

InChI Key

KHPLELRKILMQJC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2C#N)C(=O)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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